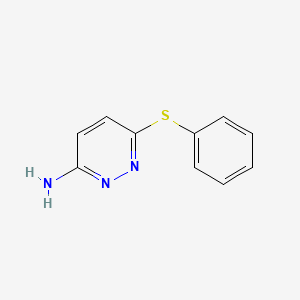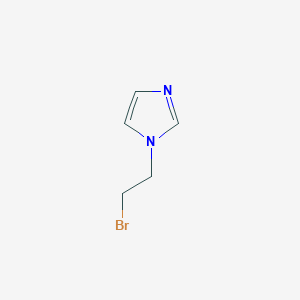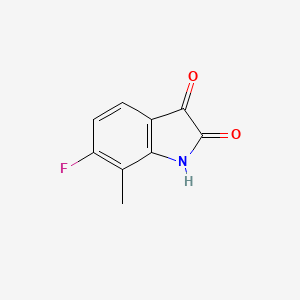
3-Amino-6-(phenylthio)pyridazine
Übersicht
Beschreibung
3-Amino-6-(phenylthio)pyridazine (3APTP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a five-membered ring containing nitrogen, sulfur, and carbon atoms. 3APTP is a versatile compound that can be used to synthesize a variety of compounds with different properties. It can also be used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-Amino-6-(phenylthio)pyridazine derivatives have been synthesized and evaluated for their antibacterial activities. These compounds, through various chemical reactions and modifications, exhibit potential in combating bacterial infections. For example, a study by Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines, starting with a compound similar to this compound, and evaluated their antibacterial properties (Al-Kamali et al., 2014).
Herbicidal Activities
Xu et al. (2008) reported on the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibited significant herbicidal activities. These compounds were tested in various plant models, demonstrating their potential as effective herbicides (Xu et al., 2008).
Anticonvulsant Activity
Hallot et al. (1986) synthesized a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives and evaluated their anticonvulsant activity in animal models of epilepsy. They found that specific modifications of the pyridazine ring enhanced anticonvulsant properties, suggesting the potential of these compounds in treating epilepsy (Hallot et al., 1986).
Platelet Aggregation Inhibition
The study by Estevez et al. (1998) explored the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones, derivatives of this compound, for their potential as platelet aggregation inhibitors. These compounds could have implications in treating conditions related to blood clotting (Estevez et al., 1998).
Wirkmechanismus
Target of Action
The primary target of the 3-Amino-6-(phenylthio)pyridazine compound is the glial cells in the nervous system . This compound has been developed to selectively inhibit glial activation, a process that is associated with neurodegenerative disease pathology .
Mode of Action
The this compound compound interacts with its targets by selectively blocking the increased production of Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Nitric Oxide (NO) by activated glia .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of cytokines and oxidative stress products. By selectively inhibiting the overproduction of these substances, the compound can suppress excessive glial activation . This action is distinct from other classes of experimental therapeutics and FDA-approved drugs .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its selective inhibition of certain biochemical pathways .
Result of Action
The result of the compound’s action is the suppression of certain glial activation processes, such as increases in oxidative stress-related enzymes and proinflammatory cytokines . This leads to a reduction in the detrimental effects associated with neurodegenerative disease pathology .
Safety and Hazards
Zukünftige Richtungen
Pyridazines, including 3-Amino-6-(phenylthio)pyridazine, have been gaining attention due to their biological activity and potential applications in pharmaceuticals . Future research may focus on further exploring the properties of pyridazine derivatives and developing new synthetic methods for their production .
Biochemische Analyse
Biochemical Properties
3-Amino-6-(phenylthio)pyridazine plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells . The interaction of this compound with these biomolecules suggests its potential as a selective inhibitor of glial activation, which is crucial in the context of neurodegenerative diseases. The compound does not inhibit beneficial glial functions, highlighting its specificity and therapeutic potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In glial cells, this compound reduces the overproduction of cytokines and oxidative stress products, which are detrimental in neurodegenerative disease pathology . By modulating the activity of glial cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. This modulation helps in maintaining cellular homeostasis and preventing excessive inflammatory responses that can lead to cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases involved in inflammatory pathways . The compound selectively blocks the activation of these kinases, thereby inhibiting the downstream production of pro-inflammatory mediators such as IL-1β, iNOS, and NO . This selective inhibition is achieved without affecting other essential cellular functions, making this compound a promising candidate for therapeutic intervention in inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on glial activation for extended periods . Long-term studies have shown that the compound may undergo gradual degradation, which can affect its efficacy over time . Despite this, the initial inhibitory effects on cytokine production and oxidative stress remain significant, highlighting the compound’s potential for short-term therapeutic applications .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits glial activation without causing adverse effects . At higher doses, there may be potential toxic effects, including cellular toxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress . The compound interacts with enzymes such as iNOS, modulating their activity and thereby influencing the production of reactive nitrogen species . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammatory responses . These interactions highlight the compound’s role in regulating metabolic pathways associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on glial activation . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches the sites of inflammation and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of glial cells, where it interacts with protein kinases and other biomolecules involved in inflammatory pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its accumulation in the cytoplasm . This subcellular localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the production of pro-inflammatory mediators .
Eigenschaften
IUPAC Name |
6-phenylsulfanylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESEBXJNCNXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465769 | |
| Record name | 3-Amino-6-(phenylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90844-35-2 | |
| Record name | 3-Amino-6-(phenylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)






![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)
